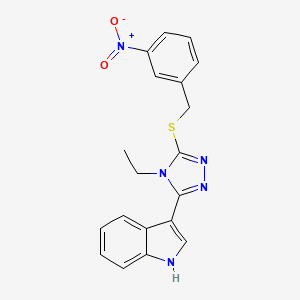

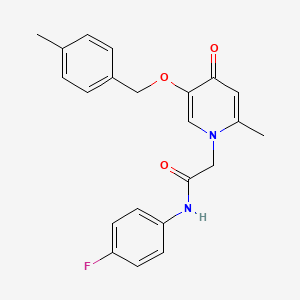

![molecular formula C21H18ClN3OS B2762486 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034565-76-7](/img/structure/B2762486.png)

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as CEP-33779, is a small molecule inhibitor that has shown to have potential therapeutic effects in various diseases. It is a synthetic compound that was first discovered by Cephalon Inc. and has been extensively studied in recent years due to its promising pharmacological properties.

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Applications

The significance of pyrimidine derivatives, including compounds structurally related to the one , has been highlighted in the realm of nonlinear optics (NLO). A study conducted by Hussain et al. (2020) focused on the NLO properties of thiopyrimidine derivatives, demonstrating their considerable potential in optoelectronic and high-tech applications due to their larger NLO properties compared to standard molecules. This suggests that compounds like "2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" could play a significant role in advancing NLO technologies (Hussain et al., 2020).

Antimicrobial and Antitumor Applications

Gangjee et al. (2007) synthesized derivatives of 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors for dihydrofolate reductase (DHFR) and as antitumor agents, showcasing the versatility of pyrrolopyrimidine scaffolds in developing therapeutic agents. This underscores the potential of structurally related compounds in creating effective treatments against tumors and pathogens causing opportunistic infections (Gangjee et al., 2007).

Synthetic Methodologies for Pharmacophores

Shi et al. (2018) introduced a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, a pharmacophore closely related to the compound of interest, via a catalytic four-component reaction. This method highlights the importance of step economy and reduced environmental impact in synthesizing complex molecules with significant pharmacological potential (Shi et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds in the thieno[2,3-d]pyrimidin-4-one class have been found to exhibit antimicrobial activity .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4-one derivatives have shown significant antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with bacterial metabolic pathways, leading to cell death.

Result of Action

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to bacterial cell death.

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-6-4-3-5-7-15)24-21(25)27-13-14-8-10-16(22)11-9-14/h3-12,23H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSFWTGBNYYIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

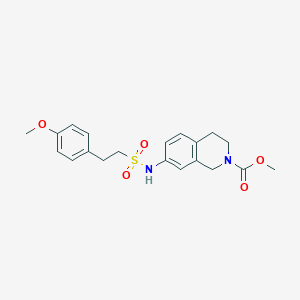

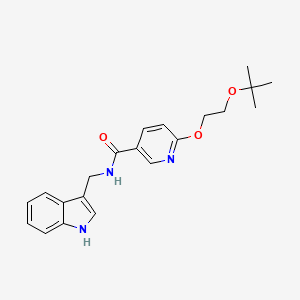

![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)

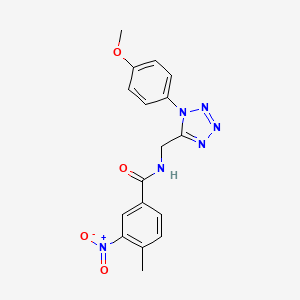

![1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2762410.png)

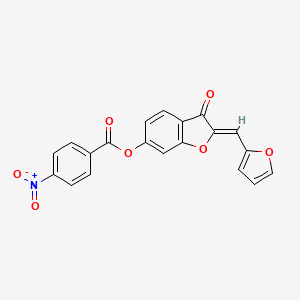

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2762411.png)

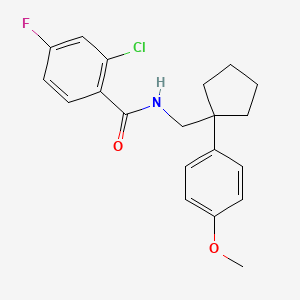

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2762412.png)

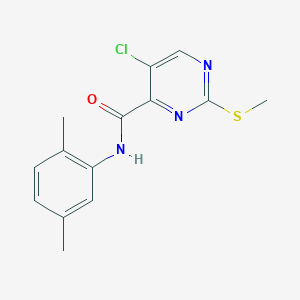

![N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2762414.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)